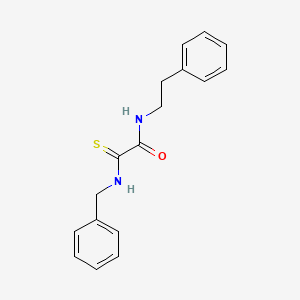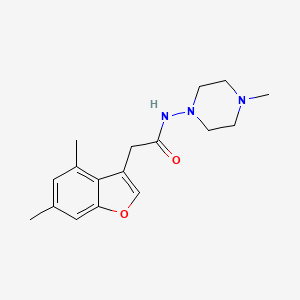![molecular formula C15H15IN2O3S B4191084 N-(4-iodo-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4191084.png)
N-(4-iodo-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide
Übersicht
Beschreibung
N-(4-iodo-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide, also known as MI-773, is a small molecule inhibitor that has shown promising results in cancer research. MI-773 is a member of the benzamide family of compounds that target the p53 protein, which plays a critical role in preventing the development of cancer.
Wirkmechanismus
N-(4-iodo-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide binds to the hydrophobic pocket of the p53 protein, stabilizing it and preventing its degradation by MDM2, a negative regulator of p53. This leads to increased transcriptional activity of p53 and activation of downstream targets involved in cell cycle arrest, DNA repair, and apoptosis. N-(4-iodo-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide has also been shown to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes in cancer cells.
Biochemical and Physiological Effects:
N-(4-iodo-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells in vitro and in vivo. N-(4-iodo-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide also enhances the efficacy of chemotherapy and radiation therapy in cancer models. In addition, N-(4-iodo-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide has been shown to have minimal toxicity in normal cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-iodo-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide is its ability to selectively target cancer cells with mutant or deleted p53, while sparing normal cells with wild-type p53. This makes it a promising candidate for cancer therapy with minimal side effects. However, N-(4-iodo-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide has limited solubility and bioavailability, which may affect its efficacy in clinical settings. In addition, further studies are needed to determine the optimal dosing and treatment regimen for N-(4-iodo-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide.
Zukünftige Richtungen
For N-(4-iodo-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide research include optimizing the synthesis method to improve its solubility and bioavailability, conducting clinical trials to evaluate its safety and efficacy in cancer patients, and exploring its potential use in combination with other cancer therapies. In addition, further studies are needed to elucidate the mechanism of action of N-(4-iodo-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide and identify biomarkers that can predict response to treatment.
Wissenschaftliche Forschungsanwendungen
N-(4-iodo-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential use in cancer therapy. The p53 protein is a tumor suppressor that is mutated or lost in many types of cancer. N-(4-iodo-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide binds to the p53 protein and stabilizes it, leading to increased transcriptional activity and cell death in cancer cells. N-(4-iodo-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide has shown efficacy in preclinical studies against a variety of cancer types, including breast, lung, and colon cancer.
Eigenschaften
IUPAC Name |
N-(4-iodo-2-methylphenyl)-2-(methanesulfonamido)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15IN2O3S/c1-10-9-11(16)7-8-13(10)17-15(19)12-5-3-4-6-14(12)18-22(2,20)21/h3-9,18H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTWEDGUAYHJNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=CC=CC=C2NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodo-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-bromobenzyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B4191016.png)


![2-[(4-methylbenzyl)thio]-6-nitro-1H-benzimidazole](/img/structure/B4191034.png)
![N-[3-chloro-4-(2-furoylamino)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4191035.png)
![1-butyryl-N-[4-(dimethylamino)benzyl]-3-phenyl-1H-1,2,4-triazol-5-amine](/img/structure/B4191038.png)
![{[2-(benzyloxy)-1-naphthyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B4191040.png)
![3-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4191045.png)
![2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B4191046.png)

![N-(3-acetylphenyl)-N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4191049.png)
![5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-(2,2-dimethylpropyl)-2-nitroaniline](/img/structure/B4191070.png)
![2-{4-[(butylamino)sulfonyl]phenoxy}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B4191082.png)
